molecular formula C11H13N3O2 B8791497 3-(2-phenoxyethoxy)-1H-pyrazol-5-amine CAS No. 120259-21-4

3-(2-phenoxyethoxy)-1H-pyrazol-5-amine

Cat. No.: B8791497
CAS No.: 120259-21-4
M. Wt: 219.24 g/mol
InChI Key: KZDSLMWXJMLBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-phenoxyethoxy)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

120259-21-4

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(2-phenoxyethoxy)-1H-pyrazol-5-amine

InChI

InChI=1S/C11H13N3O2/c12-10-8-11(14-13-10)16-7-6-15-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,12,13,14)

InChI Key

KZDSLMWXJMLBQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=NNC(=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

There was suspended, in 2-phenoxy ethanol (25 g, 180 mM), 5-amino-1H-pyrazol-3-ol (4.00 g, 41.4 mM), then p-toluenesulfonic acid monohydrate (15.4 g, 80.8 mM) was added to the suspension and the mixture was stirred at 130° C. for 5 hours under reduced pressure. This reaction liquid was diluted with acetonitrile, the solid precipitated out of the liquid was filtered off and washed with acetonitrile. The resulting solid was suspended in a 6% aqueous sodium bicarbonate solution (250 mL), the suspension was stirred at room temperature and the solid was then filtered off. The resulting solid was dissolved in ethyl acetate, dried over anhydrous sodium sulfate and then the solvent was distilled off to thus give the title compound (2.90 g, yield: 33%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
33%

Synthesis routes and methods II

Procedure details

A mixture of 2-phenoxyethanol (56.1 g, 406 mmol), 3-amino-1H-pyrazol-5-ol (8.0648 g, 81.4 mmol) and TsOH (30.96 g, 162.8 mmol) was stirred at 130° C. under vacuum for 11 h. After cooled down to room temperature, the solid was washed with MeCN (200 mL), then treated with 6% aqueous NaHCO3 solution (500 mL). The suspension was filtered, and the solid collected was dissolved in EtOAc (100 mL), dried over MgSO4, filtered and concentrated, giving the title compound (5.4734 g, 30.7% yield). ESI m/z=220.19 [(M+1)+; calcd for C11H13N3O2+H: 220.11].
Quantity
56.1 g
Type
reactant
Reaction Step One
Quantity
8.0648 g
Type
reactant
Reaction Step One
Name
Quantity
30.96 g
Type
reactant
Reaction Step One
Yield
30.7%

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